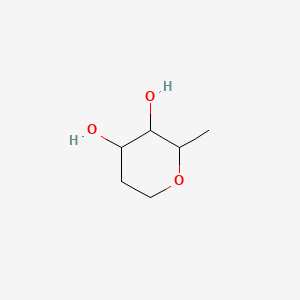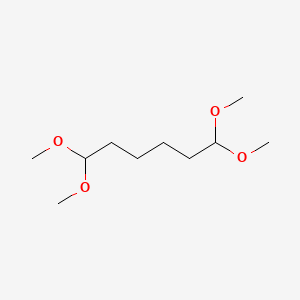![molecular formula C18H17NO2S B12001184 N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a naphthalene moiety and a benzenesulfonamide group, making it a molecule of interest in various fields of research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 1-naphthylamine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
1-naphthylamine+benzenesulfonyl chloride→this compound+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized under strong oxidative conditions, leading to the formation of naphthoquinones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
This compound and its derivatives have potential applications in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide depends on its specific application. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates or cofactors. This compound may interact with enzyme active sites, blocking the normal substrate from binding and thus inhibiting the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-naphthalen-1-yl-ethyl)benzamide
- N-(7-hydroxy-naphthalen-1-yl)benzamide
- N-(1-naphthalen-1-yl-ethyl)-4-trifluoromethyl-benzamide
Uniqueness
N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide is unique due to the presence of both a naphthalene ring and a benzenesulfonamide group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in other similar compounds. The presence of the sulfonamide group also provides potential biological activity, making it a compound of interest in medicinal chemistry.
Propriétés
Formule moléculaire |
C18H17NO2S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
N-(1-naphthalen-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H17NO2S/c1-14(19-22(20,21)16-10-3-2-4-11-16)17-13-7-9-15-8-5-6-12-18(15)17/h2-14,19H,1H3 |
Clé InChI |
FYYCWPDVKTYDAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)

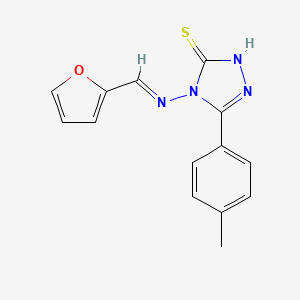
![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001122.png)
![1-(4-Chlorophenyl)-4-[(7-{[4-(4-chlorophenyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-YL)sulfonyl]piperazine](/img/structure/B12001129.png)
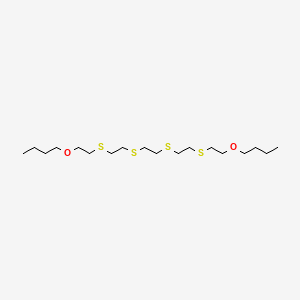
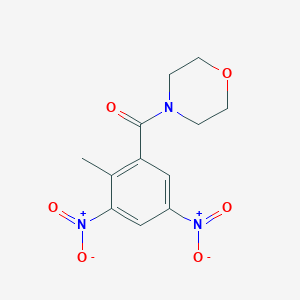
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)
